![molecular formula C20H21N5O4S B2732453 4-(N,N-dimethylsulfamoyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 1795300-34-3](/img/structure/B2732453.png)
4-(N,N-dimethylsulfamoyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
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Description
4-(N,N-dimethylsulfamoyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H21N5O4S and its molecular weight is 427.48. The purity is usually 95%.
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Scientific Research Applications
Catalytic Organic Synthesis
This compound has garnered interest in catalytic organic synthesis. Researchers have integrated biomass catalytic conversion with organic synthesis techniques. The process begins by utilizing N-acetylglucosamine as the primary feedstock, which undergoes catalytic transformation into 5-hydroxymethylfurfural (HMF). In the subsequent phase, a condensation reaction between HMF and 3,3-Dimethyl-2-butanone leads to the synthesis of a novel compound: (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one . This two-step approach not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles.
Furan Platform Chemicals
Furan derivatives play a crucial role in sustainable chemistry. Among them, 5-hydroxymethylfurfural (HMF) stands out as a valuable platform compound. Its derivatives find applications in fuels, pharmaceuticals, and other fields. The compound we’re discussing could contribute to this area, given its structural similarity to HMF. Further research is needed to explore its potential as a furan-based platform chemical .
Aroma Compound Development
Interestingly, compounds with furan rings often exhibit distinct odors. For instance, DAMASCENOLIDE™, isolated from damask rose, has a citrus-like aroma. Analogous compounds, such as those related to our discussed compound, could be explored for their olfactory properties. Investigating their potential as aroma compounds might yield intriguing results .
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c1-23(2)30(27,28)16-7-5-15(6-8-16)20(26)21-9-10-24-11-12-25-19(24)14-17(22-25)18-4-3-13-29-18/h3-8,11-14H,9-10H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIDCOXERRMPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide |
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